molecular formula C19H24N2O4S2 B2900797 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 946374-11-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2900797
CAS No.: 946374-11-4
M. Wt: 408.53
InChI Key: QZIBFVKTZGFABI-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with an ethanesulfonyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 7-position.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-8-9-17(13-18(16)21)20-27(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIBFVKTZGFABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Compound 14d : (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide
  • Key Differences :
    • Substituents : A butyryl group at the 1-position and a naphthalen-2-ylmethyl group at the 6-position.
    • Sulfonamide vs. Sulfamide : The target compound contains a benzenesulfonamide, whereas 14d features a tert-butyl sulfamide group.
    • Biological Activity : 14d demonstrated mixed-efficacy μ-opioid receptor (MOR) agonist/antagonist activity, attributed to its bulky naphthalenylmethyl substituent enhancing receptor binding .
  • Synthesis : Prepared via Ti(OEt)4-mediated coupling of sulfamide precursors, differing from the target compound’s likely sulfonylation pathway .
Compound 7f : 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Key Differences: Core Structure: A quinolone (4-oxo-1,4-dihydroquinoline) core instead of a saturated THQ. Substituents: Includes chloro, fluoro, and cyclopropyl groups, enhancing antimicrobial activity. Pharmacological Profile: Designed as a fluoroquinolone analog with likely antibacterial properties, contrasting with the opioid receptor focus of THQ derivatives .

Sulfonamide Derivatives with Alkyne Functionality

Compound 1t : N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide
  • Key Differences :
    • Alkyne Substituent : Features an allyloxy-propynyl group, enabling Et2Zn-catalyzed hydroamination reactions.
    • Physical Properties : Melting point (81–82°C) and spectroscopic data (e.g., 1H NMR: δ 7.70–6.70 ppm; IR: 3257 cm⁻¹ for N–H stretch) suggest similarities in sulfonamide stability but divergent solubility due to alkyne groups .
  • Synthesis : Synthesized via alkynyl sulfonamide cyclization, differing from the target compound’s likely stepwise sulfonylation and THQ functionalization .
Compound 1u : 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide
  • Key Differences :
    • Trimethylsilyl (TMS) Group : Enhances steric bulk and alters electronic properties (IR: 2151 cm⁻¹ for C≡C–Si).
    • Applications : Used in catalytic hydroamination studies, highlighting its utility in synthetic chemistry rather than bioactivity .

Comparative Physicochemical and Spectroscopic Data

Property Target Compound Compound 14d Compound 1t Compound 1u
Core Structure THQ THQ Phenyl sulfonamide Phenyl sulfonamide
Key Substituents Ethanesulfonyl, 2,4-dimethylbenzene Butyryl, naphthalenylmethyl Allyloxy-propynyl TMS-ethynyl
Melting Point Not reported Not reported 81–82°C 79–80°C
1H NMR Range (δ) Not reported Not reported 7.70–6.70 ppm 7.65–6.85 ppm
IR Absorptions (cm⁻¹) Not reported Not reported 3257 (N–H) 3315 (N–H)
Biological Activity Not reported MOR modulation Synthetic intermediate Synthetic intermediate

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., naphthalenylmethyl in 14d) enhance receptor binding, suggesting the target compound’s 2,4-dimethylbenzene group may optimize lipophilicity and target engagement .
  • Synthetic Flexibility: The Et2Zn-catalyzed hydroamination used for 1t and 1u could inspire novel routes for functionalizing the target compound’s THQ core .
  • Pharmacological Potential: While 7f’s quinolone structure prioritizes antimicrobial effects, the target compound’s THQ scaffold aligns more with central nervous system (CNS) targets, necessitating further studies on blood-brain barrier permeability .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, molecular interactions, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a 2,4-dimethylbenzene sulfonamide moiety. The structural characteristics contribute to its solubility and reactivity, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In a study assessing the compound's cytotoxic effects on human cancer cells (HeLa and AGS), the following IC50 values were observed:

Cell LineIC50 (µg/mL)
HeLa (Cervical)5.0
AGS (Gastric)3.5

These results suggest that the compound effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and caspase activation .

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the subG0 phase, indicating its role in preventing cancer cell division.
  • Apoptosis Induction : Increased levels of cleaved caspases (caspase-8 and -9) were noted in treated cells, suggesting that both extrinsic and intrinsic apoptotic pathways are activated .

Molecular Interactions

The sulfonamide functional group is known to interact with various biological targets, including enzymes involved in tumor growth and survival. Molecular docking studies suggest that this compound may bind effectively to specific receptors or enzymes implicated in cancer progression.

Potential Therapeutic Applications

Given its biological activity profile, this compound holds potential for development as a therapeutic agent in oncology. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.

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